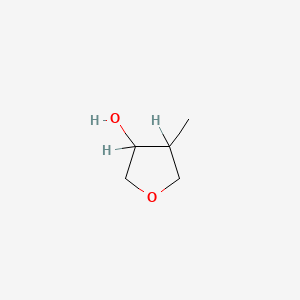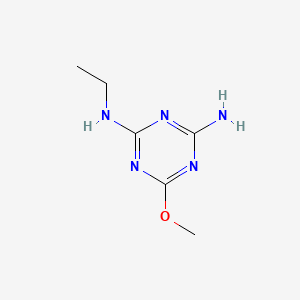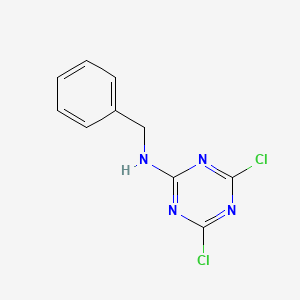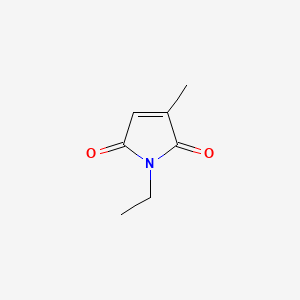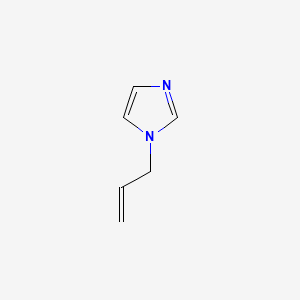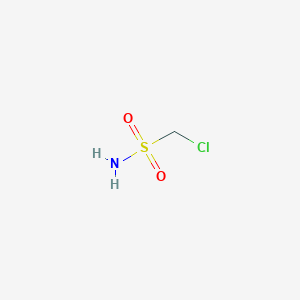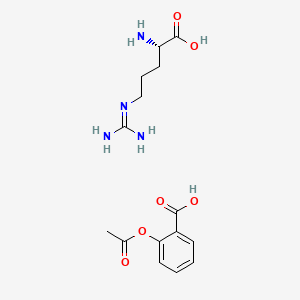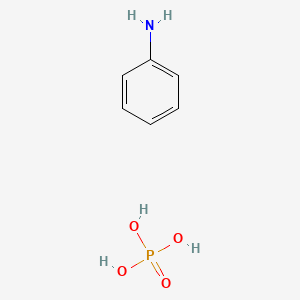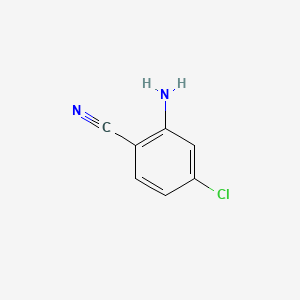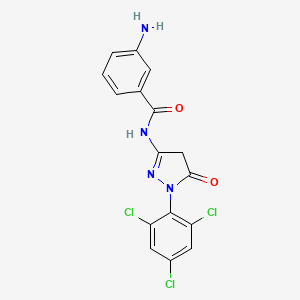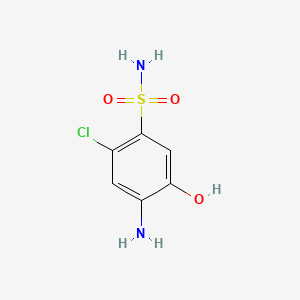![molecular formula C14H11NO B1266020 5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 3964-73-6](/img/structure/B1266020.png)
5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to "5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one" involves complex organic synthesis techniques. A study by Moustafa and Girgis (2007) detailed the synthesis and crystal structure determination of similar compounds, revealing the intricate steps required to construct such molecules. Their research highlighted the use of three-dimensional X-ray data for structure determination, emphasizing the precision in molecular construction (Moustafa & Girgis, 2007).
Molecular Structure Analysis
The molecular structure of compounds within this family, including "5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one," often features a cyclohepta ring in a boat shape, with substituents that significantly influence the molecule's properties. Detailed structural analysis through X-ray crystallography has provided insights into the bond lengths, valency angles, and hydrogen bonding, crucial for understanding the compound's chemical behavior (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are varied and depend significantly on the substituents attached to the core structure. For example, the reaction of similar compounds with anhydrous methyl amine has been used to produce derivatives with a nitrogen-bridged central ring, showcasing the potential for chemical modifications and the synthesis of novel molecules (Halczenko & Shepard, 1982).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's applications and behavior in various environments. The synthesis and structural determination studies often include these analyses to provide a comprehensive view of the compound's characteristics (Moustafa & Girgis, 2007).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental aspects of these compounds. Research has shown that the structure significantly influences these properties, with specific configurations leading to more stable or reactive molecules. These analyses are vital for potential applications in pharmaceuticals and materials science (Moustafa & Girgis, 2007).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Process : An efficient one-pot synthesis process for a derivative of 5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one was developed as an intermediate to an antitumor agent, SCH 66336. This process involved selective reduction, bromination, and deamination, yielding the product in 75% overall yield (Fu et al., 2003).
- Crystal Structure Analysis : Detailed crystal structure determination of certain derivatives of this compound has been conducted, providing insights into their molecular configurations and bond lengths (Moustafa & Girgis, 2007).
Anticancer Research
- Cytotoxicity Studies : Novel synthesis methodologies have been explored to create derivatives of 5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, which were examined for anticancer properties. Preliminary studies showed promising cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer (Behbehani et al., 2020).
Drug Development and Modification
- Antitumor Agents Synthesis : Research has focused on designing and synthesizing novel compounds using this chemical as a base, targeting antitumor activity and inhibiting farnesyl protein transferase. These compounds have shown activity in vitro against multiple cell lines (Gatne et al., 2010).
- Dual Antagonists Research : Studies have been conducted to create dual antagonists of platelet-activating factor and histamine using derivatives of this compound. These antagonists were synthesized and evaluated for biological activity and conformational implications (Piwinski et al., 1998).
Orientations Futures
The future directions of research on this compound could involve further exploration of its inhibitory effects on FPT and potential applications in the treatment of diseases involving the Ras protein . Additionally, its role as an antihistamine could be further investigated to enhance its efficacy and safety profile .
Propriétés
IUPAC Name |
4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-12-6-2-1-4-10(12)7-8-11-5-3-9-15-13(11)14/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPKDRIXAIQZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C3=C1C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192749 | |
| Record name | 5,6-Dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
CAS RN |
3964-73-6 | |
| Record name | 5,6-Dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



